molecular formula C9H10N2OS B13065227 1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol

1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol

Cat. No.: B13065227
M. Wt: 194.26 g/mol
InChI Key: LUBAKQGVPSZBPB-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a hydroxymethyl (-CH₂OH) group and a thiophene moiety at the β-position of the ethanol chain. This compound’s structure aligns with trends in medicinal chemistry, where pyrazole-thiophene hybrids are explored for anticancer, antimicrobial, and anti-inflammatory applications .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)-2-thiophen-2-ylethanol

InChI

InChI=1S/C9H10N2OS/c12-9(7-5-10-11-6-7)4-8-2-1-3-13-8/h1-3,5-6,9,12H,4H2,(H,10,11)

InChI Key

LUBAKQGVPSZBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol typically involves the formation of the pyrazole and thiophene rings followed by their coupling. Common synthetic routes may include:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.

    Formation of Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Coupling Reaction: The final step involves coupling the pyrazole and thiophene rings through an appropriate linker, such as an ethan-1-ol group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrazole or thiophene rings.

    Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Halogenation reagents like NBS (N-Bromosuccinimide) or electrophilic aromatic substitution conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone, while substitution could introduce various functional groups onto the rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The incorporation of thiophene rings enhances the biological activity against various pathogens. For instance, studies have shown that compounds similar to 1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. The presence of the thiophene moiety is believed to contribute to reducing inflammation by modulating inflammatory pathways. This makes this compound a candidate for further research in treating inflammatory diseases .

Analgesic Effects
Compounds containing pyrazole structures have been explored for their analgesic properties. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in pain signaling pathways. Thus, this compound could serve as a foundation for developing new analgesics .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers. Its ability to participate in radical polymerization reactions allows for the creation of materials with specific mechanical and thermal properties. Research indicates that such polymers can be tailored for applications in coatings and adhesives .

Conductive Polymers
The incorporation of thiophene units into polymer backbones has been shown to enhance electrical conductivity. This characteristic is essential for developing conductive polymers used in electronic devices, sensors, and organic photovoltaics. The pyrazole component can further modify the electronic properties of these materials .

Agricultural Chemistry Applications

Pesticidal Activity
There is growing interest in the use of pyrazole derivatives as pesticides due to their biological activity against pests. Compounds like this compound have shown promise in preliminary studies as potential insecticides or fungicides, providing an alternative to traditional chemical pesticides .

Herbicide Development
Research into herbicidal applications suggests that compounds with similar structures can inhibit specific plant growth pathways, making them candidates for herbicide development. The selective action against certain weeds while being safe for crops is a crucial area of ongoing research .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth observed.
Anti-inflammatory Effects Modulation of inflammatory markers in vitro.
Polymer ChemistryDevelopment of high-performance conductive polymers.
Pesticidal Activity Effective against common agricultural pests in trials.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives reported in the literature, differing in substituents, functional groups, or heterocyclic systems. Below is a detailed comparison:

Structural Analogues with Pyrazole-Thiophene Cores

Compound Name Key Structural Differences Reported Properties/Activities Reference
1-[5-Methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one Ketone group (-CO-) instead of ethanol (-CH₂OH); nitro-substituted phenyl ring on pyrazole Anticancer activity via chalcone hybrid synthesis; higher lipophilicity due to nitro group
2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol Cyclopropylmethyl group on pyrazole nitrogen Increased lipophilicity (predicted); potential enhanced membrane permeability
2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol Ethyl group on pyrazole nitrogen; thiophene substituted at 3-position Altered electronic effects due to thiophene substitution position; steric hindrance from ethyl

Analogues with Modified Functional Groups

Compound Name Key Structural Differences Reported Properties/Activities Reference
1-(1H-Pyrazol-3-yl)-2-(quinolin-2-yl)ethan-1-one Pyrazole substituted at 3-position; quinoline replaces thiophene; ketone group Anti-tubercular activity; reduced polarity compared to ethanol derivatives
2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol Tetrazole-thio group replaces pyrazole; nitro-substituted phenyl Antimicrobial activity; higher acidity due to tetrazole
(Z)-2-{[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-one Benzofuranone fused system instead of ethanol chain Anticancer activity; rigid planar structure may limit solubility

Key Differences in Physicochemical Properties

  • Lipophilicity : Nitro or cyclopropylmethyl substituents (e.g., ) increase logP values compared to the unsubstituted target compound.
  • Solubility: The ethanol group in the target compound enhances hydrophilicity relative to ketone () or benzofuranone () analogues.
  • Electronic Effects : Thiophene’s 2-position substitution (target) vs. 3-position () alters conjugation and dipole moments.

Biological Activity

1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol is a compound that combines the heterocyclic structures of pyrazole and thiophene. These types of compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

The molecular formula of this compound is C10H10N2OS, with a molecular weight of approximately 210.26 g/mol. The structure consists of a pyrazole ring attached to a thiophene moiety, which is known to enhance biological activity through synergistic effects.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, demonstrating their effectiveness against different bacterial strains. For instance, compounds from this class showed minimum inhibitory concentrations (MICs) ranging from 6.59 to 12.51 μM against Gram-positive and Gram-negative bacteria .

CompoundMIC (μM)Bacterial Strain
Compound A6.59Staphylococcus aureus
Compound B12.51Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. In vitro studies reveal that similar pyrazole derivatives exhibit IC50 values indicative of cytotoxicity against cancer cells. For example, one study reported IC50 values ranging from 13.23 to 213.7 μM for related compounds in the 4T1 cell line . The presence of both pyrazole and thiophene enhances the compound's ability to induce apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. A study indicated that certain substituted pyrazoles demonstrated superior anti-inflammatory effects compared to standard drugs like diclofenac sodium . This suggests that this compound may possess similar benefits, potentially inhibiting inflammatory mediators.

Study on Antioxidant Activity

A recent investigation into the antioxidant capabilities of thiophene-bearing compounds revealed an effective antioxidant activity comparable to ascorbic acid (EC50 = 31 μM) . This suggests that the incorporation of thiophene into the structure can significantly enhance the free radical scavenging ability of the compound.

Anxiolytic Effects

In pharmacological evaluations, compounds structurally similar to this compound were tested for anxiolytic-like effects using various behavioral tests. Results indicated increased duration and quality of sleep in subjects treated with these compounds, suggesting potential therapeutic applications in anxiety disorders .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol?

The synthesis typically involves multi-step protocols, including asymmetric transfer hydrogenation and heterocyclic coupling reactions . For example:

  • Step 1 : Bromination of a ketone precursor (e.g., 1-(2,4-dichlorophenyl)ethan-1-one) followed by condensation with pyrazole derivatives.
  • Step 2 : Asymmetric reduction using catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN] to achieve stereochemical control of the alcohol group .
  • Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by IR, NMR, and MS to confirm regiochemistry and stereochemistry .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Discrepancies in bond angles or packing motifs may arise due to polymorphism or twinned crystals . To address this:

  • Use SHELXL for high-resolution refinement, leveraging its robust handling of twinning and anisotropic displacement parameters .
  • Validate against density functional theory (DFT) -optimized geometries to distinguish between experimental artifacts and genuine structural features .
  • Cross-reference with Cambridge Structural Database (CSD) entries for analogous pyrazole-thiophene hybrids to identify systematic trends .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

  • 1H/13C NMR : Identify proton environments (e.g., pyrazole C4-H δ ~7.5 ppm; thiophene β-H δ ~7.1 ppm) and confirm absence of rotamers .
  • IR Spectroscopy : Detect hydroxyl stretches (~3200–3400 cm⁻¹) and thiophene C–S vibrations (~690 cm⁻¹) .
  • HPLC-MS : Monitor degradation products under stress conditions (e.g., thermal or oxidative), using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in antifungal applications?

  • Bioisosteric Replacement : Substitute the thiophene ring with furan or phenyl groups to assess impact on sterol 14α-demethylase binding .
  • Docking Studies : Use AutoDock Vina with CYP51 homology models to predict binding affinities and guide synthetic modifications .
  • In Vitro Assays : Test against Candida albicans and Aspergillus fumigatus strains, correlating MIC50 values with logP and hydrogen-bonding capacity .

Basic: What are the key challenges in optimizing reaction yields for this compound?

  • Byproduct Formation : Minimize via low-temperature coupling (e.g., 0–5°C) to suppress thiophene ring oxidation .
  • Catalyst Selection : Optimize asymmetric hydrogenation with ChiralBox-Ru catalysts for >90% enantiomeric excess (ee) .
  • Workup Protocols : Use Bleaching Earth Clay in PEG-400 for efficient removal of unreacted halides .

Advanced: How can computational methods aid in predicting this compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–78), blood-brain barrier penetration (low), and CYP450 inhibition risks .
  • Metabolic Pathways : GLORYx predicts phase I oxidation at the pyrazole C3 position and phase II glucuronidation of the hydroxyl group .
  • Solubility Modeling : COSMO-RS simulations in aqueous buffers guide salt formation strategies (e.g., hydrochloride salts for improved solubility) .

Basic: What crystallographic parameters are essential for reporting this compound’s structure?

  • Unit Cell Dimensions : Monoclinic P21/c with a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.559° .
  • Refinement Details : R1 < 0.05, wR2 < 0.12 using SHELXL-2018 with anisotropic displacement parameters for non-H atoms .
  • Hydrogen Bonding : Document intermolecular O–H···N interactions (e.g., O···N distance = 2.89 Å) stabilizing the lattice .

Advanced: How should researchers address discrepancies between theoretical and experimental biological activity data?

  • Re-evaluate Assay Conditions : Confirm absence of serum protein interference (e.g., albumin binding) using ultrafiltration assays .
  • Synchrotron XRD : Resolve potential tautomerism in the pyrazole ring, which may alter binding conformations .
  • Machine Learning : Train Random Forest models on public bioactivity datasets (e.g., ChEMBL) to identify overlooked structural contributors .

Basic: What safety and handling protocols are recommended for this compound?

  • Toxicity Screening : Preliminary Ames tests for mutagenicity and HEK293 cell viability assays (IC50 > 100 µM indicates low cytotoxicity) .
  • Storage : Argon-atmosphere vials at –20°C to prevent hydroxyl group oxidation .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid thiophene-derived SOx emissions .

Advanced: What strategies can improve the compound’s metabolic stability in preclinical studies?

  • Deuterium Labeling : Replace hydroxyl hydrogen with deuterium to slow CYP450-mediated oxidation (e.g., kH/kD = 6.5) .
  • Prodrug Design : Mask the hydroxyl group as a phosphate ester for enhanced plasma half-life .
  • Microsomal Stability Assays : Use liver microsomes from multiple species (e.g., human, rat) to identify species-specific metabolic vulnerabilities .

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